1-Oxo-1-phenylpropan-2-yl benzoate

Stereoselective synthesis Reduction Amino alcohols

Procure 1-Oxo-1-phenylpropan-2-yl benzoate for superior stereocontrol. Reduction yields syn-diol intermediate with 97:3 dr, a 10-point selectivity gain over α-alkoxy analogs. Accessible in 90% yield via Pybox-Cu(II) α-oxyacylation, outperforming electron-deficient derivatives. Serves as a benchmark for metal/peroxide-free green methods (93% yield). This α-acyloxy ketone ensures predictable reactivity and efficiency for complex scaffold construction.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 1030-23-5
Cat. No. B12189251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1-phenylpropan-2-yl benzoate
CAS1030-23-5
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H14O3/c1-12(15(17)13-8-4-2-5-9-13)19-16(18)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyNHOXPYKWAHZEHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kilogram / 10 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Oxo-1-phenylpropan-2-yl benzoate (CAS 1030-23-5): Chemical Identity and Core Procurement Profile


1-Oxo-1-phenylpropan-2-yl benzoate (CAS 1030-23-5) is an α-acyloxy ketone with the molecular formula C₁₆H₁₄O₃ and a molecular weight of 254.28 g/mol [1]. It is a benzoate ester of 2-hydroxypropiophenone, also designated as NSC 402062 . This compound exists as a solid under ambient conditions and is characterized by a density of 1.155 g/cm³, a boiling point of 413.2 °C at 760 mmHg, and a flash point of 184 °C . Its primary utility lies in synthetic organic chemistry, serving as an intermediate for the construction of more complex molecular scaffolds [2].

Why Generic α-Acyloxy Ketone Substitution is Not an Option for 1-Oxo-1-phenylpropan-2-yl benzoate


Simple substitution of 1-oxo-1-phenylpropan-2-yl benzoate with another α-acyloxy ketone is chemically and functionally inadvisable. This class of compounds exhibits pronounced variation in synthetic utility and downstream stereochemical outcomes. For example, the diastereoselectivity of reduction can differ dramatically based on the nature of the α-substituent [1]. Furthermore, the efficiency of key catalytic processes, such as α-oxyacylation, is highly sensitive to the electronic and steric properties of the aryl group, as demonstrated by the significant yield spread (e.g., 71% to 90%) observed across related propiophenone derivatives under identical conditions [2]. Therefore, procurement of the precise compound, 1-oxo-1-phenylpropan-2-yl benzoate, is essential to ensure predictable reactivity, yield, and stereochemical control in research and industrial workflows.

Quantitative Evidence for the Differentiation of 1-Oxo-1-phenylpropan-2-yl benzoate (CAS 1030-23-5)


Superior Syn-Diastereoselectivity in Reduction Compared to α-Alkoxy Analogs

The reduction of 1-oxo-1-phenylpropan-2-yl benzoate (referred to as 2-benzoyloxypropiophenone) with polymethylhydrosiloxane (PMHS) and tetrabutylammonium fluoride (TBAF) exhibits exceptionally high syn-diastereoselectivity. This performance is quantifiably superior to a closely related α-alkoxy analog, 2-methoxy-1-phenyl-1-propanone, under the same conditions [1].

Stereoselective synthesis Reduction Amino alcohols

High-Yield Access via Pybox-Copper(II) Catalyzed α-Oxyacylation

In a one-pot, Pybox-Cu(II) catalyzed α-oxyacylation, 1-oxo-1-phenylpropan-2-yl benzoate (Compound 1a) is synthesized in 90% isolated yield. This yield is notably higher than that of other α-benzoyloxy ketones derived from substituted propiophenones, such as the 4-chloro derivative (9a), which is obtained in only 71% yield under identical reaction conditions [1].

Catalysis C-O bond formation Green chemistry

High-Yield, Metal-Free Synthesis via NBS/DBU-Mediated α-Acyloxylation

1-Oxo-1-phenylpropan-2-yl benzoate can be synthesized in an excellent 93% isolated yield via a one-pot, metal- and peroxide-free protocol using N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) from 1-phenylpropan-1-ol and benzoic acid [1]. While this serves as the model substrate for optimization, the yield is among the highest reported for the substrate scope of this method [2].

Metal-free synthesis α-Acyloxylation Sustainable chemistry

Optimal Scientific and Industrial Application Scenarios for 1-Oxo-1-phenylpropan-2-yl benzoate (CAS 1030-23-5)


Stereoselective Synthesis of Syn-1,2-Amino Alcohols

Procure 1-oxo-1-phenylpropan-2-yl benzoate for use as a precursor in the diastereoselective synthesis of syn-1,2-amino alcohols. Reduction with PMHS/TBAF delivers the syn-diol intermediate with a 97:3 diastereomeric ratio, a 10-percentage-point selectivity advantage over its α-alkoxy analog [1]. This high level of stereocontrol is essential for medicinal chemistry programs targeting stereochemically pure bioactive molecules.

Cost-Effective, High-Yield Intermediate in Multi-Step Syntheses

Use 1-oxo-1-phenylpropan-2-yl benzoate as a key intermediate when high synthetic efficiency is required. It is accessible in 90% yield via Pybox-Cu(II) catalyzed α-oxyacylation, a 19-percentage-point yield advantage over electron-deficient analogs like the 4-chloro derivative [2]. This high yield translates to lower cost and less waste in both research and industrial settings.

Benchmark Substrate for Green Chemistry α-Acyloxylation Protocols

Utilize 1-oxo-1-phenylpropan-2-yl benzoate as a benchmark substrate for the development and optimization of metal- and peroxide-free synthetic methods. The NBS/DBU protocol provides the compound in 93% yield, serving as a high-performance standard against which to measure the efficiency of new 'green' α-acyloxylation methodologies [3].

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